molecular formula C18H19N5O3 B6136786 Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate

Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate

Cat. No.: B6136786
M. Wt: 353.4 g/mol
InChI Key: MBSHVPUZTGNTQF-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a benzofuran ring, a triazine ring, and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, which can be synthesized through a free radical cyclization cascade or proton quantum tunneling methods . The triazine ring is then introduced through a series of nucleophilic substitution reactions. Finally, the piperazine ring is incorporated using standard amination reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrotriazine derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with DNA and proteins, potentially inhibiting their function. The triazine ring can interact with enzymes, leading to the inhibition of enzymatic activity. The piperazine ring enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications .

Properties

IUPAC Name

ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-2-25-18(24)23-9-7-22(8-10-23)17-20-14(12-19-21-17)16-11-13-5-3-4-6-15(13)26-16/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSHVPUZTGNTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CN=N2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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